![molecular formula C23H24N2O6 B557050 Fmoc-Dab(Alloc)-OH CAS No. 204316-32-5](/img/structure/B557050.png)
Fmoc-Dab(Alloc)-OH
Overview
Description
Fmoc-Dab(Alloc)-OH is an organic compound that has become increasingly important in the field of synthetic organic chemistry. It is a versatile reagent used in a variety of synthetic reactions and has many applications in the lab.
Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
Fmoc-Dab(Alloc)-OH: plays a crucial role in the field of Solid Phase Peptide Synthesis . It is used as a building block for synthesizing peptides, where the Fmoc group serves as a temporary protection for the amino group during the elongation of the peptide chain . This method is particularly valuable when introducing site-specific tags or unnatural modifications to peptides, which are essential for creating specific biological activities or for studying peptide interactions with other molecules .
Drug Delivery Systems
In drug delivery, Fmoc-Dab(Alloc)-OH contributes to the development of self-assembling peptides that can form nanostructures. These structures are capable of encapsulating drugs and releasing them at targeted sites within the body . The hydrophobicity and aromaticity of the Fmoc moiety are key factors in promoting the self-assembly of these carriers, which can be designed to respond to various stimuli, enhancing the delivery of therapeutics .
Materials Science
The inherent properties of Fmoc-Dab(Alloc)-OH make it a significant component in materials science. Its ability to self-assemble into nanostructures due to the Fmoc group’s hydrophobic and aromatic characteristics allows for the creation of novel biomaterials. These materials have applications in tissue engineering, as scaffolds for cell growth, and in the creation of biocompatible surfaces .
Bio-Templating
Fmoc-Dab(Alloc)-OH: is utilized in bio-templating to create precise and complex structures at the nanoscale. This process involves using biological molecules as templates to assemble materials into desired shapes and patterns, which is fundamental in nanotechnology and the development of nanodevices .
Catalysis
In catalysis, the self-assembly feature of Fmoc-Dab(Alloc)-OH -modified peptides can be harnessed to create catalysts with high specificity and efficiency. These peptide-based catalysts can be used in various chemical reactions, potentially offering a greener alternative to traditional catalysts due to their biodegradability and lower toxicity .
Therapeutics and Antibiotics
The application of Fmoc-Dab(Alloc)-OH extends to therapeutics and antibiotics. Peptides synthesized using this compound can exhibit antimicrobial properties, making them candidates for developing new antibiotics. Additionally, the modification of peptides with Fmoc-Dab(Alloc)-OH can lead to the discovery of novel therapeutic agents with potential applications in treating various diseases .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVBOSPUFNDYMF-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373237 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dab(Alloc)-OH | |
CAS RN |
204316-32-5 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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